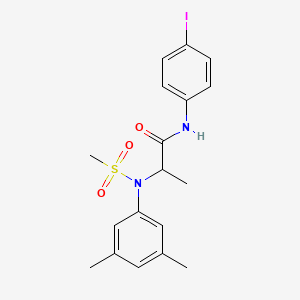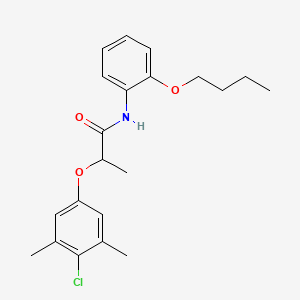![molecular formula C13H19N3O3S B4177497 N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4177497.png)
N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide
Vue d'ensemble
Description
N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide, also known as N-(4-(4-methylpiperazin-1-yl)benzoyl)-methanesulfonamide, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase B (PKB), also known as Akt, which is an important regulator of cell survival, proliferation, and metabolism.
Mécanisme D'action
N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide binds to the ATP-binding site of PKB/Akt and inhibits its activity. PKB/Akt is a serine/threonine protein kinase that phosphorylates a variety of downstream targets involved in cell survival, proliferation, and metabolism. Inhibition of PKB/Akt activity by this compound{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide leads to the activation of pro-apoptotic pathways and the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
This compound{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, it has been demonstrated to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been shown to protect neurons from oxidative stress and apoptosis in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide is a highly specific and potent inhibitor of PKB/Akt, which makes it a valuable tool for studying the role of this signaling pathway in various cellular processes. However, its use is limited by its poor solubility in aqueous solutions, which requires the use of organic solvents for its administration. In addition, its effects on other signaling pathways and cellular processes should be carefully evaluated to avoid potential off-target effects.
Orientations Futures
Future research on N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide could focus on the development of more soluble analogs with improved pharmacokinetic properties. In addition, its effects on other signaling pathways and cellular processes should be further investigated to better understand its potential therapeutic applications. Finally, its use in combination with other targeted therapies or conventional chemotherapy and radiation therapy could be explored to enhance its efficacy in cancer treatment.
Applications De Recherche Scientifique
N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been extensively used in scientific research as a tool to study the role of PKB/Akt signaling in various cellular processes. It has been shown to inhibit the growth and survival of cancer cells, as well as to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. It has also been used to investigate the role of PKB/Akt signaling in insulin signaling, glucose metabolism, and neuroprotection.
Propriétés
IUPAC Name |
N-[4-(4-methylpiperazine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-15-7-9-16(10-8-15)13(17)11-3-5-12(6-4-11)14-20(2,18)19/h3-6,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPULDDIOQDOFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-[({[5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4177425.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4177429.png)
![N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4177433.png)

![7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4177457.png)
![6-iodo-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4177459.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4177467.png)
![3-[(4-fluorophenyl)amino]-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-propanone](/img/structure/B4177468.png)
![2'-(1,3-benzothiazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[indole-3,4'-quinazoline]-2,5'(1H,6'H)-dione](/img/structure/B4177473.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4177476.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4177487.png)
![7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4177494.png)
![3-[2-(4-biphenylyl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4177514.png)